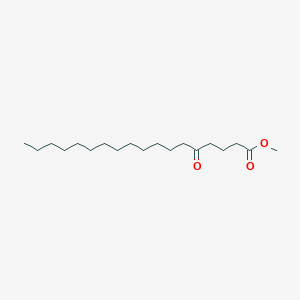
(2R)-2-(4-hydroxyphenyl)propanoic acid
Descripción general
Descripción
“(2R)-2-(4-hydroxyphenyl)propanoic acid”, also known as phloretic acid (PA), is a naturally occurring phenolic compound . It can be produced by the hydrogenation of p-coumaric acid or synthesized from phloretin, a by-product of apple tree leaves . It is used as a potential antioxidant and as pharmaceutical intermediates .
Synthesis Analysis
Phloretic acid can be used as a renewable building block for enhancing the reactivity of –OH bearing molecules towards benzoxazine (Bz) ring formation instead of phenol . It is used to bring phenolic functionalities by its reaction with model molecules (ethylene glycol, as well as two polyethylene glycol molecules with molar masses corresponding to 400 g·mol −1 and 2000 g·mol −1) via solvent-free Fischer esterification .Molecular Structure Analysis
The molecular structure of “(2R)-2-(4-hydroxyphenyl)propanoic acid” is represented by the linear formula: CH3CH (OC6H4OH)CO2H . It has a molecular weight of 182.17 .Chemical Reactions Analysis
The phenolic groups of phloretic acid are further reacted with a bio-based amine (furfurylamine) to form almost 100% bio-based benzoxazine end-capped molecules . The whole synthesis of Bz monomers from PEG 400 and PEG 2000 does not require a solvent or purification .Physical And Chemical Properties Analysis
Phloretic acid is a solid substance . It has an optical activity of [α]20/D +58°, c = 1 in methanol . Its melting point is 145-148 °C (lit.) .Aplicaciones Científicas De Investigación
Bioprocessing and Cell Culture
This compound is used in bioprocessing and cell culture applications due to its properties that may influence cell growth and differentiation. It’s part of the Thermo Scientific Chemicals product portfolio, indicating its relevance in laboratory settings .
Pharmaceutical Intermediates
As a potential antioxidant, (2R)-2-(4-hydroxyphenyl)propanoic acid is utilized in the synthesis of pharmaceutical intermediates. Its solubility in water and stability under recommended storage conditions make it suitable for various pharmaceutical formulations .
Materials Science
In materials science, this compound serves as a sustainable alternative to phenol. It provides specific properties to benzoxazine compounds and can enhance the reactivity of aliphatic –OH bearing molecules or macromolecules .
Renewable Building Block
The compound is explored as a renewable building block for enhancing the reactivity of other compounds, paving the way towards a multitude of applications in different fields due to the large number of –OH bearing compounds .
Safety And Hazards
Direcciones Futuras
Phloretic acid is a sustainable alternative to phenol to provide easily the specific properties of benzoxazine to aliphatic –OH bearing molecules or macromolecules . This novel approach paves the way towards a multitude of applications given the large number of –OH bearing compounds in materials science .
Propiedades
IUPAC Name |
(2R)-2-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6,10H,1H3,(H,11,12)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMMPVANGNPCBW-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(4-hydroxyphenyl)propanoic acid | |
CAS RN |
59092-88-5 | |
| Record name | 2-(4-Hydroxyphenyl)propionic acid, (2R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059092885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R)-2-(4-Hydroxyphenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(4-HYDROXYPHENYL)PROPIONIC ACID, (2R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2UG7W7M0T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-Chloro-benzo[e][1,3]thiazin-4-one](/img/structure/B1609091.png)





